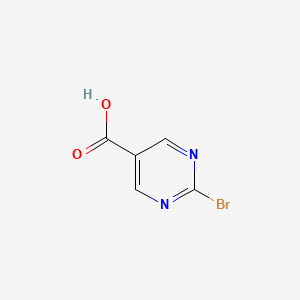

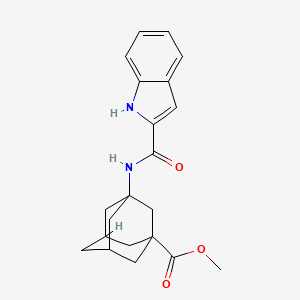

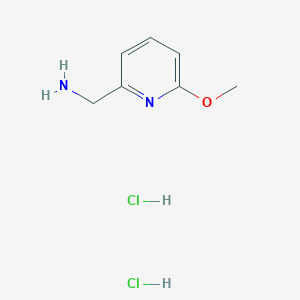

![molecular formula C20H16N4O4S3 B2537329 Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate CAS No. 488135-24-6](/img/structure/B2537329.png)

Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with a five-membered C3NS ring . Benzothiazole derivatives have been found to possess various biological properties, including antioxidant, anticancer, anti-inflammatory, and analgesic activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .Molecular Structure Analysis

The structure of benzothiazole derivatives can be examined using FTIR, 1H, 13C-NMR, and HRMS techniques . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemistry of benzothiazole and its derivatives has led to the development of lead compounds in medicinal chemistry . The triazole derivatives, which can be synthesized from azides and terminal alkynes, have been found to possess immense biological importance .Physical And Chemical Properties Analysis

Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Corrosion Inhibition

Research on 1,3,4-oxadiazole derivatives, like those explored by Ammal et al. (2018), demonstrates their effectiveness as corrosion inhibitors for metals in acidic environments. These compounds form protective layers on metal surfaces, reducing corrosion rates significantly. This application is critical in industries where metal longevity is essential, such as in pipelines and infrastructure (Ammal, Prajila, & Joseph, 2018).

Crystal Engineering

Johnstone et al. (2010) discuss the role of pressure in inducing phase transitions in high-Z' structures, which are related to the synthesis and structural characterization of organic compounds. This research can inform the development of materials with tailored properties for electronics and photonics (Johnstone et al., 2010).

Heterocyclic Syntheses

The work by Schmeyers & Kaupp (2002) showcases the utility of thioureido-acetamides in generating various heterocyclic compounds through one-pot cascade reactions. These syntheses contribute to the fields of drug discovery and organic material development, offering efficient routes to complex structures (Schmeyers & Kaupp, 2002).

Antimicrobial Activity

Rezki (2016) and others have synthesized and evaluated derivatives of benzothiazole and 1,3,4-oxadiazole for antimicrobial activities. These compounds show promising results against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Rezki, 2016).

Anticancer Evaluation

Ravinaik et al. (2021) designed and synthesized a series of 1,3,4-oxadiazole derivatives for evaluation against cancer cell lines. Their findings indicate that some derivatives exhibit significant anticancer activity, highlighting the potential of such compounds in therapeutic applications (Ravinaik et al., 2021).

Drug-likeness and Microbial Investigation

Pandya et al. (2019) synthesized a library of compounds for in silico ADME prediction, in vitro antibacterial, antifungal, and antimycobacterial activities. Their research demonstrates the compounds' drug-likeness properties and efficacy against microbial strains, contributing to drug development efforts (Pandya et al., 2019).

作用機序

Target of Action

The primary target of Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is the enzyme DprE1 . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

This compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, leading to a compromised cell wall in the bacteria .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the production of arabinogalactan is disrupted, which in turn affects the integrity of the bacterial cell wall . The downstream effects include impaired bacterial growth and survival .

Pharmacokinetics

Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, specifically targeting Mycobacterium tuberculosis . By disrupting the biosynthesis of an essential component of the bacterial cell wall, the compound exerts its anti-tubercular activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compoundFactors that could potentially affect the stability of thiazole derivatives include light, heat, and moisture .

将来の方向性

Benzothiazole derivatives have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores . Future research could focus on further exploring the biological activities of these compounds and developing more potent inhibitors with enhanced activity .

特性

IUPAC Name |

methyl 2-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S3/c1-27-18(26)12-6-2-3-7-13(12)21-16(25)10-29-19-24-23-17(28-19)11-30-20-22-14-8-4-5-9-15(14)31-20/h2-9H,10-11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBJHOQBPNKJMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

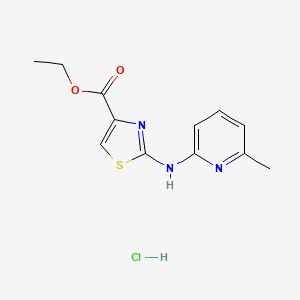

![ethyl 4-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamido)piperidine-1-carboxylate](/img/structure/B2537251.png)

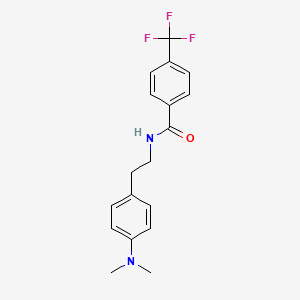

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2537254.png)

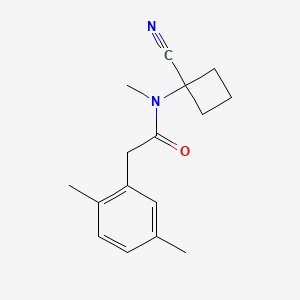

![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)

![(E)-N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2537262.png)

![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid](/img/structure/B2537265.png)